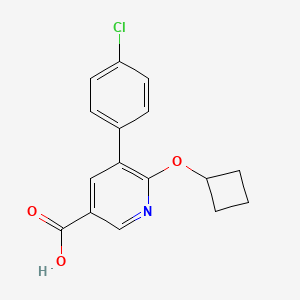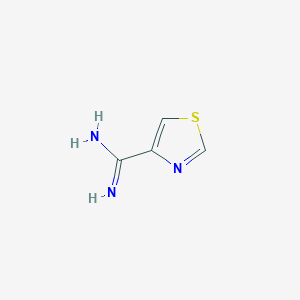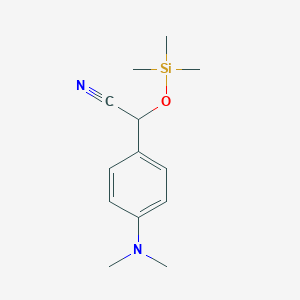
2-(4-(Dimethylamino)phenyl)-2-(trimethylsilyloxy)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)phenylacetonitrile is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, a trimethylsiloxy group, and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylacetonitrile typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with trimethylsilyl cyanide in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-(Dimethylamino)phenylacetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
4-(Dimethylamino)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsiloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under various conditions, often requiring a catalyst or a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
科学研究应用
4-(Dimethylamino)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 4-(Dimethylamino)phenylacetonitrile exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsiloxy group can enhance the compound’s stability and solubility. These interactions can influence various biochemical pathways and processes, making the compound useful in different applications .
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)phenylacetonitrile
- 4-(Dimethylamino)phenylethynyl
- 4-(Dimethylamino)phenylacetylene
Uniqueness
4-(Dimethylamino)phenylacetonitrile is unique due to its combination of functional groups, which confer distinct chemical properties. The presence of both a dimethylamino group and a trimethylsiloxy group allows for versatile reactivity and stability, making it suitable for a wide range of applications compared to similar compounds .
属性
分子式 |
C13H20N2OSi |
|---|---|
分子量 |
248.40 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)phenyl]-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C13H20N2OSi/c1-15(2)12-8-6-11(7-9-12)13(10-14)16-17(3,4)5/h6-9,13H,1-5H3 |
InChI 键 |
GRELDYXBVNCNAY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


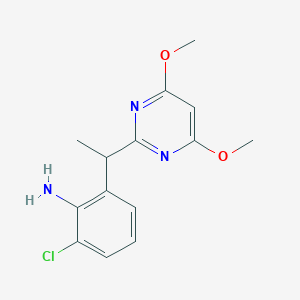
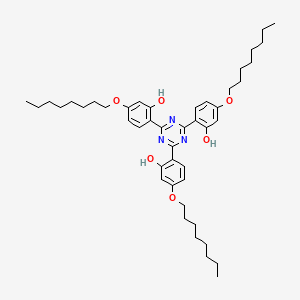
![1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile](/img/structure/B8630385.png)
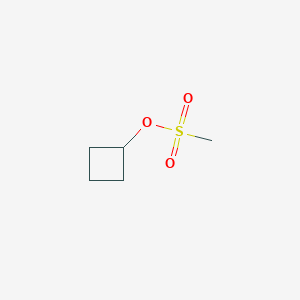
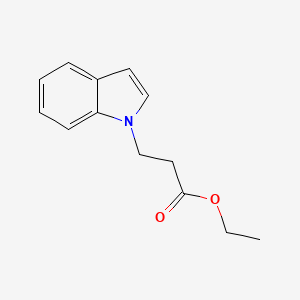
![[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
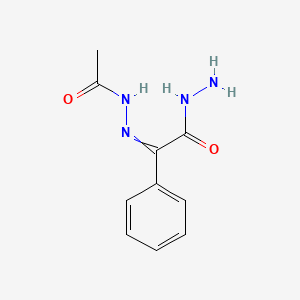
![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)
![4,5-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8630461.png)
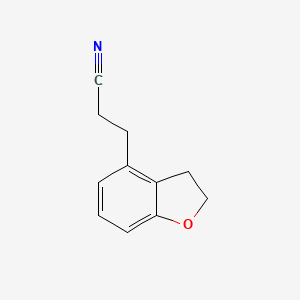
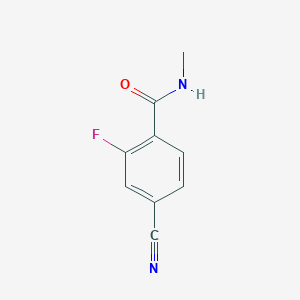
![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutylpiperazin-1-yl)methanone](/img/structure/B8630473.png)
